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Compound of Interest

Compound Name: Fenfangjine G

Cat. No.: B15588290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioactive properties of Fangchinoline,

also known as Fenfangjine G, with a focus on replicating key published findings. We present a

comparative analysis of its anti-cancer and anti-inflammatory activities, supported by

experimental data and detailed protocols for key assays.

Quantitative Bioactivity Data
Fangchinoline has demonstrated significant cytotoxic and inhibitory effects across various

cancer cell lines and inflammatory models. The following tables summarize the quantitative

data from published studies, providing a clear comparison of its potency.
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Cell Line Cancer Type Assay
IC50 Value
(µM)

Reference

DLD-1
Colon

Adenocarcinoma
MTT Assay 4.53 [1]

LoVo
Colon

Adenocarcinoma
MTT Assay 5.17 [1]

A549
Non-small cell

lung cancer
CCK-8 Assay

~9.45 (Derived

from derivative

study)

[2]

U266
Multiple

Myeloma

Western Blot (p-

STAT3)

Concentration-

dependent

inhibition (5-30

µM)

[3][4]

UMSCC47

Head and Neck

Squamous Cell

Carcinoma

Western Blot (p-

STAT3)

Concentration-

dependent

inhibition (5-30

µM)

[4]

BxPC-3
Pancreatic

Cancer

Western Blot (p-

STAT3)

Concentration-

dependent

inhibition (5-30

µM)

[4]

Key Signaling Pathways Modulated by
Fangchinoline
Fangchinoline exerts its biological effects by modulating key signaling pathways involved in

cancer progression and inflammation. The primary pathways identified in the literature are the

STAT3 and NF-κB signaling cascades.

STAT3 Signaling Pathway
Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3)

pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
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[3][5] Fangchinoline has been shown to inhibit this pathway by reducing the phosphorylation of

STAT3 and its upstream activators, JAK1/2 and Src.[3][4][6] This inhibition leads to the

downregulation of STAT3 target genes and induction of apoptosis in cancer cells.[3][4][6]

Cell Membrane

Cytoplasm

Cytokine Cytokine
Receptor

JAK1/2

Src

STAT3

 phosphorylates

 phosphorylates

p-STAT3 p-STAT3 Dimer
 dimerization

Nucleus
 translocation Gene Transcription

(Proliferation, Survival)

Fangchinoline

SHP-1

 dephosphorylates

Click to download full resolution via product page

Fangchinoline inhibits the STAT3 signaling pathway.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the

inflammatory response.[7] In chronic inflammatory diseases and some cancers, this pathway is

often constitutively active. Fangchinoline has been demonstrated to suppress the NF-κB

pathway by inhibiting the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB.[8]

[9] This leads to the suppression of pro-inflammatory gene expression.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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